2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide
Description
The compound 2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a triazole-based acetamide derivative characterized by:
- A 2-chlorophenyl substituent at the 5-position of the 1,2,4-triazole ring.
- A cyclopentyl group at the 4-position of the triazole.
- A sulfanyl-acetamide side chain with a 1-cyano-1,2-dimethylpropyl moiety.
The cyano group in the acetamide side chain may enhance metabolic stability or binding affinity compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C21H26ClN5OS |
|---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-cyclopentyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide |
InChI |
InChI=1S/C21H26ClN5OS/c1-14(2)21(3,13-23)24-18(28)12-29-20-26-25-19(16-10-6-7-11-17(16)22)27(20)15-8-4-5-9-15/h6-7,10-11,14-15H,4-5,8-9,12H2,1-3H3,(H,24,28) |
InChI Key |
MGFMGPDTWSLBAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NN=C(N1C2CCCC2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-{[5-(2-chlorophenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 279.79 g/mol. Its structure features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H14ClN3S |
| Molecular Weight | 279.79 g/mol |
| CAS Number | 750610-95-8 |
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. A study involving various triazole compounds demonstrated that modifications at specific positions can enhance their antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) . The compound may share similar pathways due to its structural similarities with other effective triazole derivatives.
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial activities. A related study highlighted the antibacterial effectiveness of triazole derivatives against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The synthesized compounds showed moderate to strong activity levels, suggesting that the sulfanyl group may contribute to this biological effect .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in several studies. For instance, it may inhibit acetylcholinesterase (AChE) and urease enzymes, which are significant targets in treating conditions like Alzheimer's disease and urinary tract infections . The IC50 values of related compounds were reported to be significantly lower than those of standard inhibitors, indicating promising potency.
The biological activities of triazole derivatives often involve several mechanisms:
- Cell Cycle Arrest : Some studies have shown that these compounds can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .
- Enzyme Interaction : The binding affinity to enzymes like AChE suggests that these compounds can effectively inhibit neurotransmitter breakdown, potentially enhancing cholinergic signaling in the brain .
Case Studies
- Anticancer Screening : A library screening identified novel anticancer compounds based on their ability to inhibit cell proliferation in multicellular spheroids. The results indicated that structural modifications significantly impacted the anticancer activity of triazole derivatives .
- Antibacterial Efficacy : Another study evaluated various synthesized triazoles against multiple bacterial strains. The results showed that specific substitutions on the triazole ring enhanced antibacterial potency compared to standard drugs .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Key Observations:
- The cyano group in the acetamide side chain is unique among the listed compounds and may influence electronic properties (e.g., dipole moments) or metabolic stability.
- Crystallographic data for the compound in (P2₁/c space group) highlight the role of substituents in molecular packing, suggesting similar analysis would be valuable for the target compound.
Pharmacological and Functional Comparisons
While direct activity data for the target compound are unavailable, insights can be drawn from analogs:
- Metconazole and triticonazole (): These triazole fungicides inhibit cytochrome P450 enzymes (e.g., CYP51), disrupting ergosterol biosynthesis in fungi .
- Compound 11 (): Exhibits IR signatures indicative of amide and triazole bonds, which are critical for binding to biological targets .
Hypothesized Activity of Target Compound:
- The 2-chlorophenyl and triazole-sulfanyl groups may enhance antifungal activity by mimicking sterol substrates.
- The cyano group could improve bioavailability or resistance to enzymatic degradation compared to methyl or nitro substituents in analogs.
Preparation Methods
Synthesis of the 1,2,4-Triazole Core
The foundation of the compound is the 1,2,4-triazole ring, which can be synthesized via cyclization of hydrazides with suitable nitriles or hydrazine derivatives .
-
- Hydrazide formation: React a suitable carboxylic acid derivative with hydrazine hydrate to form hydrazides.
- Cyclization: Condense the hydrazide with a nitrile derivative, such as 2-chlorobenzonitrile, under reflux in the presence of a dehydrating agent (e.g., phosphorus oxychloride or polyphosphoric acid) to promote ring closure, forming the 4H-1,2,4-triazole core with the desired substitutions at positions 3 and 5.
-
- Temperature: 80-120°C
- Solvent: Ethanol or acetic acid
- Duration: 4-6 hours
This approach aligns with established procedures for triazole synthesis, ensuring regioselectivity and high yields.
Cyclopentyl Substitution at the 4-Position
The 4-position on the triazole ring is substituted with a cyclopentyl group via nucleophilic substitution or direct alkylation :
-
- Use cyclopentylamine or cyclopentyl halides in the presence of a base (e.g., sodium hydride or potassium carbonate) to alkylate the nitrogen at position 4.
- Alternatively, pre-functionalize the triazole with a leaving group at position 4 (e.g., halogen) and perform nucleophilic substitution with cyclopentylamine.
-
- Solvent: DMF or DMSO
- Temperature: 0-60°C
- Duration: 4-8 hours
This step ensures the incorporation of the cyclopentyl moiety with high regioselectivity.
Summary of the Overall Synthetic Route
| Step | Reaction | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Cyclization to form triazole core | Hydrazine hydrate, nitrile derivatives | Reflux, 80-120°C | Core ring formation |
| 2 | Substitution at 5-position | Suzuki coupling (arylboronic acid, Pd catalyst) | Reflux, 80-100°C | Attach 2-chlorophenyl group |
| 3 | Cyclopentyl substitution | Cyclopentylamine or halide | DMF/DMSO, 0-60°C | Attach cyclopentyl group |
| 4 | Sulfanyl linkage | Thiol, chloroacetamide derivative | Acetone/ethanol, room temp | Form sulfanyl bridge |
| 5 | Amide side chain attachment | Activated 1-cyano-1,2-dimethylpropyl acid | DCC/EDC, dichloromethane | Final side chain attachment |
Notes and Considerations
- Purification: Each step typically involves purification via column chromatography, recrystallization, or preparative HPLC to ensure high purity.
- Yield Optimization: Use of inert atmospheres (nitrogen or argon) during coupling steps, and optimization of reaction times and temperatures, improves yields.
- Safety: Handling of reactive reagents like hydrazine, palladium catalysts, and acyl chlorides requires appropriate safety measures.
In-Depth Research Findings
Recent patents and literature, such as US10336749B2 and EP 3181558A1, demonstrate that multi-step synthetic strategies involving cyclization, cross-coupling, and nucleophilic substitution are standard for constructing complex triazole derivatives with pharmacological relevance. Notably, the use of Suzuki-Miyaura coupling for aromatic substitution and amide coupling reagents for side chain attachment are well-established in medicinal chemistry synthesis.
Furthermore, the synthesis of substitutedtriazoles often employs regioselective cyclization techniques and selective substitution reactions to ensure the correct placement of functional groups, critical for biological activity.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
- The compound contains a 1,2,4-triazole core, a sulfanyl (-S-) linker, a 2-chlorophenyl substituent, a cyclopentyl group, and a cyano-functionalized acetamide moiety. The triazole ring provides π-π stacking potential and hydrogen-bonding sites, while the sulfanyl group enhances nucleophilic reactivity. The 2-chlorophenyl group contributes to lipophilicity, influencing membrane permeability, and the cyclopentyl substituent may stabilize conformational flexibility .
Q. What synthetic routes are commonly employed for this compound, and what reaction conditions optimize yield?
- Synthesis typically involves:
- Step 1: Cyclocondensation of thiosemicarbazide derivatives with 2-chlorophenyl carbonyl precursors to form the triazole ring.
- Step 2: Sulfanyl-acetamide coupling via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization.
- Yield optimization requires strict moisture control, inert atmospheres, and monitoring by TLC/NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should researchers prioritize?
- 1H/13C NMR: Focus on triazole proton signals (δ 8.1–8.5 ppm), sulfanyl-linked methylene protons (δ 3.8–4.2 ppm), and aromatic/cyclopentyl integrations.
- IR: Confirm S-H stretch absence (post-sulfanyl coupling) and amide C=O (~1650 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion peaks and isotopic patterns consistent with chlorine (M+2 peak ~1/3 intensity of M+) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar triazole derivatives?
- Methodology:
- Perform comparative SAR studies by synthesizing analogs with systematic substituent variations (e.g., replacing cyclopentyl with cyclohexyl or altering the acetamide’s cyano group).
- Use in vitro assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) under standardized conditions to minimize variability.
- Apply multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
Q. What computational strategies predict the compound’s interaction with biological targets such as fungal CYP51 or bacterial topoisomerases?
- Molecular Docking: Use software like AutoDock Vina to model binding poses in target active sites (e.g., fungal lanosterol 14α-demethylase). Focus on triazole coordination to heme iron and hydrophobic interactions with cyclopentyl/chlorophenyl groups.
- Molecular Dynamics (MD) Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields). Monitor key residues (e.g., His310 in CYP51) for hydrogen bonding .
Q. How can experimental design address low yield in the final sulfanyl-acetamide coupling step?
- Troubleshooting:
- Solvent Screening: Test polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.
- Catalyst Use: Introduce KI or tetrabutylammonium iodide to facilitate SN2 mechanisms.
- Temperature Gradients: Optimize between 50–90°C to balance reaction rate and byproduct formation.
- In Situ Monitoring: Use HPLC-MS to detect intermediate degradation and adjust stoichiometry .
Q. What strategies validate the mechanism of action in anticancer assays when conflicting results arise from mitochondrial vs. genomic toxicity?
- Experimental Workflow:
- Mitochondrial Depolarization Assays: Use JC-1 dye to measure membrane potential changes.
- Comet Assay: Assess DNA strand breaks to evaluate genotoxicity.
- siRNA Knockdown: Target mitochondrial Complex I (NDUFB6) or apoptotic regulators (BAX/BCL-2) to isolate pathways.
- Cross-Validate with transcriptomics (RNA-seq) to identify upregulated stress-response genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
